molecular formula C12H15ClN2OS B5023861 N-(butylcarbamothioyl)-4-chlorobenzamide

N-(butylcarbamothioyl)-4-chlorobenzamide

Cat. No.: B5023861
M. Wt: 270.78 g/mol
InChI Key: LDYHLSGILDJCAJ-UHFFFAOYSA-N
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Description

N-(Butylcarbamothioyl)-4-chlorobenzamide is a thiourea derivative featuring a 4-chlorobenzamide core substituted with a butylcarbamothioyl group. This compound belongs to a class of molecules where structural modifications, such as alkyl chain length and aromatic substituents, significantly influence physicochemical and biological properties. Synthesized via nucleophilic substitution reactions, such as the Schotten-Baumann method, it shares synthetic pathways with analogs like N-(allylcarbamothioyl)-4-chlorobenzamide .

Properties

IUPAC Name

N-(butylcarbamothioyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2OS/c1-2-3-8-14-12(17)15-11(16)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYHLSGILDJCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butylcarbamothioyl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with butyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques such as column chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(butylcarbamothioyl)-4-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(butylcarbamothioyl)-4-chlorobenzamide with structurally related 4-chlorobenzamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Physicochemical Properties

Compound Substituent/Group Yield (%) Melting Point (°C) Key Spectral Data (NMR/IR)
This compound Butylcarbamothioyl - - IR: Thiourea C=S stretch (~1200 cm⁻¹)
N-(Allylcarbamothioyl)-4-chlorobenzamide Allylcarbamothioyl 47 - ¹H NMR: δ 2.92 (dd, J = 16, 4.4 Hz, allyl protons)
Z-4b Isobenzofurooxazol 63.4 183–249 ¹H NMR: Aromatic protons at δ 7.94 (d, J = 8.3 Hz)
N-(2,3-Dihydro-1H-inden-2-yl)-4-chlorobenzamide Indene ring 54.76 - IR: 1,632 cm⁻¹ (amide C=O)
  • Melting Points : Z-4b exhibits a broad melting range (183–249°C), likely due to crystalline polymorphism, while simpler analogs like N-(3-benzyl-5-hydroxyphenyl)-4-chlorobenzamide () show narrower ranges (191.6–192.8°C), reflecting structural rigidity .
  • Spectral Signatures : Thiourea derivatives (e.g., N-(allylcarbamothioyl)-4-chlorobenzamide) show distinct IR stretches for C=S (~1200 cm⁻¹), absent in amide-only analogs .

Key Differences and Trends

Substituent Effects: Alkyl Chains: Butyl groups may improve lipophilicity and membrane permeability compared to allyl or aminoethyl groups.

Synthetic Efficiency : Bulky substituents (e.g., isobenzofurooxazol in Z-4b) correlate with higher yields (63.4%) compared to fluorinated analogs, likely due to stabilized intermediates .

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